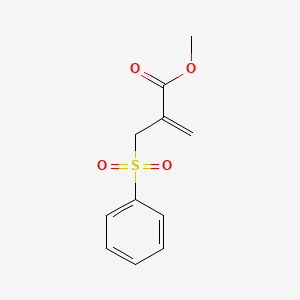![molecular formula C37H24N2O B14139680 10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one](/img/structure/B14139680.png)
10-(4'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)acridin-9(10H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a carbazole moiety linked to a biphenyl group and an acridinone core. The presence of these functional groups endows the compound with unique chemical and physical properties, making it valuable in research and industrial applications.
準備方法
The synthesis of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
化学反応の分析
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its excellent electron transport properties.
Photovoltaics: It is also explored in organic photovoltaic cells for its ability to facilitate charge transfer and improve efficiency.
Biological Research: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to applications in drug discovery and development.
Material Science: Its stability and electronic properties make it useful in the design of new materials for various industrial applications.
作用機序
The mechanism by which 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one exerts its effects is primarily through its interaction with electronic systems. The carbazole and acridinone moieties facilitate electron transport and charge transfer processes. In OLEDs, for example, the compound acts as a host material, enhancing the emission efficiency and stability of the device .
類似化合物との比較
Similar compounds to 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one include:
4,4’-Bis(9H-carbazol-9-yl)-1,1’-biphenyl (CBP): This compound is also used in OLEDs and has similar electron transport properties.
3,3’-Di(9H-carbazol-9-yl)-1,1’-biphenyl (mCBP): An isomer of CBP, mCBP has a different linkage that affects its electronic properties.
Tris(4-carbazoyl-9-ylphenyl)amine: This compound is used in similar applications but has a different structural arrangement that influences its performance in electronic devices.
The uniqueness of 10-(4’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)acridin-9(10H)-one lies in its combination of carbazole, biphenyl, and acridinone moieties, which provide a balance of stability, electronic properties, and versatility in various applications.
特性
分子式 |
C37H24N2O |
|---|---|
分子量 |
512.6 g/mol |
IUPAC名 |
10-[4-(4-carbazol-9-ylphenyl)phenyl]acridin-9-one |
InChI |
InChI=1S/C37H24N2O/c40-37-31-11-3-7-15-35(31)39(36-16-8-4-12-32(36)37)28-23-19-26(20-24-28)25-17-21-27(22-18-25)38-33-13-5-1-9-29(33)30-10-2-6-14-34(30)38/h1-24H |
InChIキー |
NUEUGIQIUCNWPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C(=O)C8=CC=CC=C86 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({[1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B14139606.png)




![methyl 2,4-dimethyl-5-[(E)-3-(4-methylphenyl)prop-2-enoyl]-1H-pyrrole-3-carboxylate](/img/structure/B14139638.png)
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1,4,5,6-tetrahydropyrimidin-2-amine](/img/structure/B14139639.png)

![Methyl 6-amino-7-cyano-9-[(dimethylamino)carbonyl]-4-oxo-8-(2-pyridinyl)-4H,8H-pyrido[2,1-b][1,3]thiazine-2-carboxylate](/img/structure/B14139646.png)
![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)



